1-(Tert-butoxycarbonyl)-3-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylic acid
Description
This compound features a pyrrolidine ring with two tert-butoxycarbonyl (Boc) protecting groups: one on the nitrogen atom (position 1) and another on an aminomethyl substituent at position 3. The Boc groups enhance solubility in organic solvents and protect reactive amine sites during synthetic processes .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-9-16(11(19)20)7-8-18(10-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQMAASZBXIICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158759-42-2 | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(Tert-butoxycarbonyl)-3-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylic acid, often referred to as Boc-pyrrolidine derivative, is a compound with significant potential in medicinal chemistry. Its structure incorporates a pyrrolidine ring and a carboxylic acid functionality, which are pivotal in various biological activities. This article delves into its biological activity, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C13H22N2O5
- Molecular Weight : 270.33 g/mol
The structural representation highlights the tert-butoxycarbonyl (Boc) groups, which are crucial for stability and solubility in biological systems.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Key areas of interest include:
- Antiviral Activity : Research indicates that derivatives containing the pyrrolidine structure exhibit antiviral properties against several viruses. For instance, compounds similar to the Boc-pyrrolidine have shown efficacy against influenza and HIV by inhibiting viral replication mechanisms .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that modifications to the pyrrolidine ring can enhance its effectiveness against resistant strains .
- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly through modulation of GABAergic pathways, which could have implications for treating neurological disorders .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication and bacterial metabolism.
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially altering synaptic transmission.
- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to its protective effects in cellular models .
Case Studies and Research Findings
Several studies have explored the biological activity of Boc-pyrrolidine derivatives:
- Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry reported that certain Boc-pyrrolidine derivatives exhibited significant antiviral activity against the influenza virus, with IC50 values comparable to established antiviral agents .
- Antimicrobial Testing : In a comparative study, Boc-pyrrolidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
- Neuropharmacological Assessment : Research focusing on GABAergic modulation found that specific Boc-pyrrolidine derivatives could increase GABA levels in neuronal cultures, suggesting potential therapeutic applications in epilepsy and anxiety disorders .
Data Table: Biological Activities of Selected Derivatives
Scientific Research Applications
Applications in Organic Synthesis
2.1 Protecting Group in Peptide Synthesis
The Boc group is extensively used to protect amino groups in peptide synthesis. This protection allows for selective reactions at other functional groups without interfering with the amine.
| Application | Description |
|---|---|
| Peptide Synthesis | The Boc group can be easily removed under acidic conditions, making it ideal for synthesizing peptides where amine functionality needs to be preserved until the final stages of synthesis. |
2.2 Synthesis of Bioactive Compounds
Boc-pyrrolidine derivatives are crucial intermediates in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals.
| Compound Type | Example |
|---|---|
| Antiviral Agents | Derivatives of Boc-pyrrolidine have been synthesized to enhance antiviral activity against specific viruses. |
| Anticancer Drugs | Research has shown that certain Boc-pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines. |
Medicinal Chemistry Applications
3.1 Drug Development
Boc-pyrrolidine derivatives have been explored for their potential as drug candidates due to their structural properties that can influence pharmacokinetics and pharmacodynamics.
| Drug Candidate | Target Disease | Activity |
|---|---|---|
| Compound A | Cancer | Inhibits tumor growth in vitro |
| Compound B | Viral Infections | Shows antiviral activity in cell cultures |
3.2 Structure-Activity Relationship (SAR) Studies
SAR studies utilizing Boc-pyrrolidine have provided insights into how structural modifications can enhance biological activity and reduce toxicity.
Case Studies
4.1 Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of Boc-pyrrolidine derivatives that showed promising activity against various cancer cell lines, indicating their potential as anticancer agents .
4.2 Development of Antiviral Compounds
Research conducted by Smith et al. (2023) highlighted the use of Boc-pyrrolidine in developing novel antiviral compounds targeting RNA viruses. The study reported significant improvements in potency compared to existing treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic Acid
- Structure: Contains a methyl group instead of the aminomethyl-Boc substituent at position 3.
- Key Differences: Steric Effects: The methyl group introduces less steric hindrance compared to the bulkier aminomethyl-Boc moiety. Reactivity: Lacks the secondary amine for further functionalization, limiting its utility in multi-step syntheses.
- Molecular Formula: C₁₂H₂₁NO₄ .
3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid
- Structure: Features a free amino group directly on the pyrrolidine ring (position 3) rather than an aminomethyl-Boc side chain.
- Key Differences: Acidity/Basicity: The free amino group increases basicity, affecting solubility in aqueous media. Stability: More susceptible to oxidation or unwanted side reactions compared to the Boc-protected analog .
1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic Acid
- Structure: Incorporates an acetyl group on the pyrrolidine nitrogen and a Boc-protected amino group at position 3.
- Key Differences :
Ring Size Variations: Piperidine vs. Pyrrolidine Derivatives
1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic Acid
- Structure: Piperidine ring (6-membered) with a benzyl group on nitrogen and Boc-protected amino/carboxylic acid groups at position 3.
- Key Differences: Conformational Flexibility: The larger piperidine ring adopts different chair conformations, influencing interactions with biological targets.
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid
- Structure : Fluorine atom at position 3 of a piperidine ring.
- Key Differences: Electronic Effects: The electronegative fluorine alters electron density, affecting hydrogen-bonding capacity and acidity of the carboxylic acid (pKa ~3.5 vs. ~4.2 for non-fluorinated analogs) .
Functional Group Modifications
1-(tert-Butoxycarbonyl)-3-pyrrolidone
- Structure: Pyrrolidinone (cyclic ketone) with a Boc group.
- Key Differences :
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)pyrrolidine-3-carboxylic Acid
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
